Crystallographic Characterization and Supramolecular Architecture of 4-Amino-7-bromo-8-methyl-2-phenylquinoline
Crystallographic Characterization and Supramolecular Architecture of 4-Amino-7-bromo-8-methyl-2-phenylquinoline
Executive Summary
The compound 4-Amino-7-bromo-8-methyl-2-phenylquinoline (CAS: 1189106-51-1) represents a highly functionalized scaffold with significant relevance in medicinal chemistry, particularly in the development of antimalarial agents and kinase inhibitors[1][2]. The precise spatial arrangement of its functional groups—specifically the hydrogen-bonding 4-amino moiety, the sterically demanding 8-methyl group, the heavy 7-bromo substituent, and the conjugated 2-phenyl ring—dictates its physicochemical properties and biological target binding.
This technical guide provides an in-depth, self-validating framework for the Single-Crystal X-Ray Diffraction (SC-XRD) analysis of this compound. By detailing the causality behind crystal growth strategies, data collection parameters, and structural refinement, this whitepaper serves as an authoritative resource for structural biologists, crystallographers, and drug development professionals.
Chemical Context and Structural Causality
Understanding the three-dimensional conformation of 4-aminoquinoline derivatives is critical for elucidating their mode of action, such as their ability to form π -stacked complexes with heme in the malaria parasite's digestive vacuole[3][4]. The molecular structure of 4-Amino-7-bromo-8-methyl-2-phenylquinoline introduces several competing stereoelectronic effects:
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Conformational Twisting: The quinoline core is inherently planar[5][6]. However, the 2-phenyl ring cannot achieve perfect coplanarity due to steric repulsion between its ortho-hydrogens and the C3-hydrogen of the quinoline core. Crystallographic studies of analogous 2-phenylquinolines demonstrate that this steric clash typically results in a dihedral angle of 25° to 40°[5][7].
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Steric Shielding at the Acceptor Site: The 8-methyl group introduces significant steric bulk adjacent to the quinoline nitrogen (N1). This hindrance restricts the angular approach trajectory for incoming hydrogen bond donors, fundamentally altering the supramolecular packing compared to unmethylated analogues.
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Supramolecular Directing Groups: The primary 4-amino group acts as a strong bifurcated hydrogen bond donor. The 7-bromo substituent, while primarily serving as a synthetic handle or lipophilic modifier, can participate in halogen bonding (C–Br···N or C–Br··· π interactions), further stabilizing the crystal lattice[5].
Key supramolecular interactions stabilizing the 4-aminoquinoline crystal lattice.
Experimental Workflows: From Crystal to Electron Density
To ensure absolute trustworthiness and reproducibility, the crystallographic determination must follow a self-validating protocol. The following methodologies detail the causal reasoning behind each experimental choice.
Protocol: Growth of Diffraction-Quality Single Crystals
Polycrystalline powders are insufficient for precise bond-length determination. A vapor diffusion method is utilized to slowly push the solution into the metastable zone, favoring the nucleation of a single, defect-free crystal over amorphous precipitation.
Step-by-Step Methodology:
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Solvent Selection: Dissolve 10 mg of high-purity (>99% via HPLC) 4-Amino-7-bromo-8-methyl-2-phenylquinoline in 1.0 mL of dichloromethane (DCM). DCM is chosen as the "good solvent" due to its ability to easily solvate the lipophilic quinoline core and the brominated ring.
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Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean 2-dram inner vial to remove dust particles, which act as unwanted heterogeneous nucleation sites.
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Antisolvent Chamber: Place the inner vial (uncapped) into a larger 20 mL outer scintillation vial containing 4.0 mL of n-hexane (the "antisolvent").
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Vapor Diffusion: Seal the outer vial tightly with a Teflon-lined cap. Allow the system to stand undisturbed at 293 K (20 °C) in a vibration-free environment.
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Causality of Diffusion: Over 3–5 days, the volatile hexane diffuses into the DCM solution. Because hexane lowers the overall dielectric constant and solvating power of the mixture, the solubility of the quinoline derivative gradually decreases, resulting in the slow growth of prismatic single crystals.
Protocol: SC-XRD Data Collection and Reduction
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Mounting: Harvest a representative crystal (approximate dimensions 0.15 × 0.10 × 0.08 mm) and coat it in Paratone-N oil. The oil serves a dual purpose: it prevents the crystal from degrading due to solvent loss and acts as a cryoprotectant.
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Cryocooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the goniometer under a 100 K nitrogen cold stream. Causality: Freezing the crystal to 100 K minimizes atomic displacement parameters (thermal vibrations), drastically improving the signal-to-noise ratio for high-angle reflections and mitigating X-ray-induced radical damage to the organic framework.
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Diffraction: Collect data using a microfocus X-ray diffractometer equipped with Cu K α radiation ( λ=1.54184 Å). Cu radiation is specifically chosen over Mo radiation because the anomalous scattering signal ( Δf′′ ) of the bromine atom is significantly stronger at the Cu edge, facilitating absolute structure determination if the crystal packs in a non-centrosymmetric space group[8].
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Reduction: Integrate and scale the raw frame data using software such as CrysAlisPro. Apply an empirical absorption correction (multi-scan method) to account for the high X-ray absorption coefficient ( μ ) of the bromine atom.
Workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.
Structure Solution and Refinement
The structure is solved using dual-space algorithms (e.g., SHELXT) which easily locate the heavy bromine atom, subsequently revealing the rest of the carbon/nitrogen framework in the difference Fourier map[8].
Refinement Strategy:
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Non-Hydrogen Atoms: Refined anisotropically using full-matrix least-squares on F2 (SHELXL).
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Hydrogen Atoms (Carbon-bound): Placed in calculated positions and refined using a riding model ( Uiso(H)=1.2Ueq(C) for aromatic protons, 1.5Ueq(C) for the 8-methyl protons)[5][9]. The methyl group is allowed to rotate but not tilt to find the optimal conformation minimizing steric clashes with the adjacent bromine and nitrogen atoms.
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Hydrogen Atoms (Nitrogen-bound): The coordinates of the 4-amino protons are ideally located from the residual electron density map and refined freely or with distance restraints (DIFX) to accurately model the hydrogen-bonding network.
Data Presentation: Crystallographic and Supramolecular Metrics
The structural integrity of the refinement is validated by the convergence of the R1 and wR2 factors. Below are the standard metrics and expected geometrical parameters for this class of halogenated 4-aminoquinolines[5][9][10].
Table 1: Standard Crystallographic Data and Refinement Parameters
| Parameter | Value / Description |
| Empirical Formula | C₁₆H₁₃BrN₂ |
| Formula Weight | 313.19 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54184 Å (Cu K α ) |
| Crystal System / Space Group | Monoclinic / P21/c (Typical for achiral organic molecules) |
| Absorption Coefficient ( μ ) | ~3.5 - 4.0 mm⁻¹ (High due to Br) |
| Goodness-of-Fit (GOF) on F2 | ~1.00 - 1.05 |
| Final R indices [ I>2σ(I) ] | R1<0.050 , wR2<0.120 |
| Largest diff. peak and hole | ~0.50 and -0.40 e·Å⁻³ (Residuals near Br) |
Table 2: Expected Supramolecular and Conformational Geometry
Structural FeatureAtoms InvolvedDistance (Å) / Angle (°)Causality / SignificanceIntermolecular H-BondN(Amino)–H···N(Quinoline)D···A: ~2.95 - 3.10 ÅPrimary driver of 1D chain formation in the solid state[9].Dihedral AngleQuinoline Core / 2-Phenyl~25.0° - 40.0°Deviation from 0° minimizes steric clash between ortho-H and quinoline C3-H[5][7]. π π StackingCentroid(Quinoline)···Centroid~3.60 - 3.80 ÅStabilizes 2D sheets; offset geometry minimizes electrostatic repulsion[9][10].Halogen BondingC–Br··· π or C–Br···N~3.20 - 3.40 ÅHighly directional interaction; provides secondary lattice stabilization.
Conclusion
The rigorous crystallographic characterization of 4-Amino-7-bromo-8-methyl-2-phenylquinoline provides essential atomic-level insights into its conformational preferences and supramolecular behavior. By employing low-temperature data collection, Cu K α radiation for anomalous dispersion, and careful modeling of the sterically hindered 8-methyl and 4-amino groups, researchers can obtain high-fidelity structural data. This self-validating methodology not only confirms the chemical identity and purity of the synthesized compound but also maps the non-covalent interaction networks critical for rational drug design and solid-state formulation.
References
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4-Amino-7-bromo-8-methyl-2-phenylquinoline | C16H13BrN2 | CID 45599476 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]
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Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate Source: Acta Crystallographica Section E: Crystallographic Communications (via PMC) URL:[Link]
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Quinoline-4-carboxylic Acid Source: Acta Crystallographica Section C: Crystal Structure Communications URL:[Link]
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The crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline Source: Acta Crystallographica Section E: Crystallographic Communications (via PMC) URL:[Link]
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Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide Source: Acta Crystallographica Section E: Crystallographic Communications (via PMC) URL:[Link]
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2-Phenylquinoline-4-carboxylic Acid Source: Acta Crystallographica Section C: Crystal Structure Communications URL:[Link]
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Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate Source: Preprints.org URL:[Link]
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The single crystal X-ray structure of β-hematin DMSO solvate grown in the presence of chloroquine Source: National Institutes of Health (NIH) / PMC URL:[Link]
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Design, Synthesis, and Structure–Activity Relationship Studies of 4-Quinolinyl- and 9-Acrydinylhydrazones as Potent Antimalarial Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
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Antitubercular activity of silver(I) complexes with 7-chloro-4-aminoquinolines: synthesis, characterization and in vitro biological assays Source: Journal of Coordination Chemistry (Taylor & Francis) URL:[Link]
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